molecular formula C25H36O8 B1149121 Testosterone glucuronide CAS No. 16996-33-1

Testosterone glucuronide

Cat. No.: B1149121
CAS No.: 16996-33-1
M. Wt: 464.55
Attention: For research use only. Not for human or veterinary use.
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Description

Testosterone glucuronide (TG) is a major, endogenous phase-II metabolite of testosterone, formed primarily via glucuronidation by the enzyme UGT2B17 . This conjugate is a critical analyte in biochemical research for understanding androgen disposition, metabolism, and elimination. A primary research application of this compound is as a phenotypic biomarker to investigate the activity and ontogeny of the highly variable UGT2B17 enzyme . The ratio of this compound (TG) to Androsterone Glucuronide (AG) in urine has been established as a non-invasive tool to assess interindividual and age-related variability in UGT2B17 activity, which is significant in drug development and forensic toxicology . From a pharmacokinetic perspective, this compound's elimination is driven by specific efflux transporters. Studies identify it primarily as a substrate for the transporters MRP2 (ABCC2) and MRP3 (ABCC3) in key tissues like the liver, intestine, and kidney . MRP2 mediates the biliary and urinary excretion of TG, while MRP3 facilitates its efflux back into the systemic circulation . This active transport is a critical process for the enterohepatic circulation of androgens, as TG excreted into the bile can be deconjugated by gut microbial β-glucuronidases, potentially reactivating it to free testosterone and influencing systemic hormone levels . Researchers value this compound for exploring drug-transporter interactions, the role of gut microbiota in steroid homeostasis, and the mechanisms underlying the high variability in testosterone pharmacokinetics . This product is supplied as a high-purity standard and is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O8/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h11,14-21,23,27-29H,3-10H2,1-2H3,(H,30,31)/t14-,15-,16-,17-,18-,19-,20+,21-,23+,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKZPECGCSUSBV-HMAFJQTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC(=O)CCC35C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=CC(=O)CC[C@]35C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00904352
Record name Testosterone glucuronide
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Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Testosterone glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003193
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1180-25-2
Record name Testosterone glucuronide
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Record name Testosterone glucuronate
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Record name Testosterone glucuronide
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Record name Testosterone β-D-glucuronide
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Record name Testosterone glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003193
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

155 - 156 °C
Record name Testosterone glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003193
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biochemical Pathways of Testosterone Glucuronidation

Glucuronidation as a Phase II Metabolic Pathway

Regiospecificity of Glucuronide Conjugation (e.g., C-17 glucuronide)

The glucuronidation of testosterone (B1683101) exhibits a high degree of regiospecificity, meaning the glucuronic acid molecule is attached at a specific position on the steroid structure. For testosterone, this conjugation occurs predominantly at the C-17β hydroxyl group, forming testosterone-17β-glucuronide. helsinki.fiwikipedia.org This reaction is primarily catalyzed by specific members of the UGT2B subfamily of enzymes. oup.comfrontiersin.org

Research has identified UGT2B17 as the most active and efficient enzyme in the glucuronidation of testosterone. nih.govmdpi.comresearchgate.net UGT2B15 also contributes to this process, but to a lesser extent. oup.commdpi.com The specificity of these enzymes is remarkable; for instance, UGT2B17 is strictly stereoselective for the 17β-hydroxyl group found in testosterone and does not significantly conjugate its 17α-epimer, epitestosterone (B28515). helsinki.finih.gov Conversely, UGT2B7 is the main enzyme responsible for conjugating epitestosterone and is a poor catalyst for testosterone glucuronidation. oup.comnih.gov This demonstrates the highly specific nature of the enzymatic process that leads to the formation of testosterone glucuronide.

EnzymePrimary Substrate (Stereochemistry)Role in Testosterone Glucuronidation
UGT2B17 Testosterone (17β-OH)Major and most active enzyme. oup.comnih.govresearchgate.net
UGT2B15 Testosterone (17β-OH)Minor role compared to UGT2B17. oup.commdpi.com
UGT2B7 Epitestosterone (17α-OH)Poor catalyst for testosterone. helsinki.fioup.com
UGT2A1 Testosterone, EpitestosteroneExtrahepatic enzyme, catalyzes both. nih.govresearchgate.net

Sites of this compound Formation

The synthesis of this compound is not confined to a single organ but occurs in both hepatic and extrahepatic tissues, reflecting the widespread expression of UGT enzymes.

Hepatic Glucuronidation

The liver is the principal site for steroid hormone metabolism, including the glucuronidation of testosterone. nih.govglowm.com It contains a high concentration of the key enzymes, UGT2B17 and UGT2B15, responsible for this conjugation. oup.comfrontiersin.org In the liver, testosterone is efficiently converted to this compound, which is then transported out of the hepatocytes into the bloodstream or bile for subsequent elimination. nih.govglowm.com This hepatic clearance is a major pathway for terminating the biological activity of circulating testosterone. nih.gov

Extrahepatic Glucuronidation (e.g., Intestine, Kidney, Adipose Tissue)

Significant glucuronidation of testosterone also occurs outside the liver. nih.gov The intestine, in particular, is a major site of extrahepatic testosterone metabolism. nih.gov UGT2B17 is highly expressed in the intestine, with its expression levels increasing along the intestinal tract. nih.govnih.gov This intestinal metabolism can impact the bioavailability of orally administered testosterone. nih.gov

The kidneys also contribute to the formation of this compound. nih.gov UGT enzymes are present in kidney cells, where they can conjugate testosterone, contributing to the pool of glucuronides excreted in the urine. nih.gov Furthermore, specialized transporters on the kidney's proximal tubular cells facilitate the excretion of this compound into the urine. nih.gov Other tissues, such as the nasal epithelium, express enzymes like UGT2A1, which can also conjugate testosterone. nih.govresearchgate.net While adipose tissue is metabolically active, its primary role in testosterone metabolism involves conversion to estrogen via aromatase, which reduces the amount of testosterone available for glucuronidation. healthmatters.io

Further Metabolism of this compound

Once formed, this compound is not metabolically inert. It can undergo further biotransformation or be reversed to its active form through deconjugation.

Pathways of this compound Biotransformation (e.g., 5β-metabolism)

While this compound itself is primarily destined for excretion, the parent molecule, testosterone, can undergo biotransformation before glucuronidation, leading to a variety of glucuronidated metabolites. nih.govresearchgate.net One such significant pathway is 5β-reduction. glowm.com In this pathway, testosterone is first converted to 5β-dihydrotestosterone (5β-DHT) by the enzyme 5β-steroid reductase (AKR1D1). nih.govnih.govresearchgate.net This intermediate can be further reduced by ketosteroid reductases, such as AKR1C4, to form 3α,5β-tetrahydrotestosterone (3α,5β-THT). nih.govnih.govnih.gov These 5β-reduced metabolites, which are less androgenic than their 5α-counterparts, are then conjugated with glucuronic acid by UGT enzymes, such as UGT2B7, before being excreted. healthmatters.ionih.gov This pathway represents an important route for inactivating and eliminating testosterone, particularly in the liver. nih.govnih.gov

MetabolitePrecursorKey Enzyme(s)Resulting Glucuronide
5β-Dihydrotestosterone (5β-DHT) TestosteroneAKR1D1 (5β-reductase). nih.govresearchgate.net5β-DHT glucuronide.
3α,5β-Tetrahydrotestosterone (3α,5β-THT) 5β-DHTAKR1C4. nih.govnih.govnih.gov3α,5β-THT glucuronide.

Role of Endogenous β-Glucuronidases in Deconjugation

The glucuronidation of testosterone is a reversible process. Enzymes known as β-glucuronidases can cleave the glucuronic acid moiety from this compound, thereby regenerating the active hormone, testosterone. nih.govscispace.com This deconjugation can occur in various tissues. nih.govscispace.com

A particularly important site for this process is the gastrointestinal tract. nih.gov this compound excreted into the gut via bile can be hydrolyzed by β-glucuronidases produced by the gut microbiota. nih.govresearchgate.net The released testosterone can then be reabsorbed into the bloodstream, a process known as enterohepatic circulation, which can effectively increase the half-life of the hormone. nih.gov Endogenous β-glucuronidases are also present in various mammalian tissues, such as the placenta, suggesting that localized reactivation of testosterone from its glucuronide conjugate can occur, serving as a potential mechanism for regulating androgen levels within specific cellular environments. nih.gov

Transport and Disposition of Testosterone Glucuronide

Efflux Transporter Mechanisms

The elimination of testosterone (B1683101) glucuronide from various tissues, including the liver, intestine, and kidney, is facilitated by efflux transporters. nih.gov Vesicular transport assays using recombinant human transporters have identified that TG is primarily a substrate of Multidrug Resistance-Associated Proteins 2 and 3 (MRP2 and MRP3). nih.govresearchgate.net

The MRP family of transporters plays a central role in the cellular efflux of numerous compounds, including conjugated metabolites like glucuronides.

Multidrug Resistance-Associated Protein 2 (MRP2), encoded by the ABCC2 gene, is a key transporter for testosterone glucuronide. pharmgkb.org It is predominantly located on the apical or canalicular membrane of polarized cells, such as hepatocytes and renal proximal tubular cells. nih.govhelsinki.fi In the liver, MRP2 is the main transporter responsible for the efflux of TG into the bile. nih.govnih.govresearchgate.net This biliary excretion is a crucial step for its subsequent elimination and potential enterohepatic recirculation. researchgate.net In the kidney, MRP2 is also the major transporter that mediates the efflux of TG into the urine. nih.govnih.gov Studies have shown that MRP2 transports TG with a lower affinity compared to MRP3, as indicated by a higher Michaelis-Menten constant (Km) value of over 100 μM. pharmgkb.orgnih.gov Despite this lower affinity, its strategic location and expression levels make it a dominant transporter for the final excretion of TG from the body.

Multidrug Resistance-Associated Protein 3 (MRP3), or ABCC3, is another principal transporter involved in the disposition of this compound. pharmgkb.orghelsinki.fi Unlike MRP2, MRP3 is expressed on the basolateral or sinusoidal membrane of epithelial cells in the liver and intestine. nih.govhelsinki.fi This localization means that MRP3 transports its substrates from within the cell back into the blood circulation. Research indicates that MRP3 transports TG with a significantly higher affinity than MRP2, with a reported Km value of 14 μM. pharmgkb.orgnih.gov In the liver, both MRP2 and MRP3 contribute to TG efflux, while in the intestine, MRP3 is considered the most significant transporter for moving TG out of enterocytes and into the bloodstream. nih.govnih.gov Transport kinetic analyses have revealed high intrinsic clearances of TG by both MRP2 and MRP3. nih.govresearchgate.net

Studies utilizing vesicular transport assays with recombinant human MRP4 (ABCC4) have demonstrated that this transporter is not significantly involved in the active transport of this compound. nih.govhelsinki.fi The transport ratios observed in vesicles expressing MRP4 were low, indicating a negligible contribution to TG efflux compared to the robust transport mediated by MRP2 and MRP3. helsinki.fi

Kinetic Parameters of this compound Transport by MRPs

TransporterAffinity (Km)Primary LocationTransport DirectionSource
MRP2>100 μM (Low Affinity)Apical/Canalicular (Liver, Kidney)Bile, Urine pharmgkb.orgnih.gov
MRP314 μM (High Affinity)Basolateral (Liver, Intestine)Blood pharmgkb.orgnih.gov
MRP4Negligible TransportBasolateralN/A nih.govhelsinki.fi

While the ABC superfamily includes other important transporters, their role in the direct efflux of this compound appears to be limited.

Multidrug Resistance Protein 1 (MDR1/P-glycoprotein): Studies using vesicular transport assays have shown that while some other androgen glucuronides may be transported by MDR1 (encoded by ABCB1), its contribution to this compound efflux is minor compared to that of MRP2 and MRP3. nih.govhelsinki.fi In general, the role of MDR1 in the disposition of glucuronide conjugates is considered limited. helsinki.fi

Breast Cancer Resistance Protein (BCRP): Similar to MDR1, Breast Cancer Resistance Protein (BCRP), encoded by the ABCG2 gene, does not appear to be a significant transporter for this compound. researchgate.net Research has highlighted that the inability of BCRP to transport androgen glucuronides is a notable difference from its highly active transport of several estrogen conjugates. pharmgkb.orghelsinki.finih.gov While lower levels of transport for other androgen metabolites like dihydrotestosterone (B1667394) glucuronide by BCRP have been observed, TG itself is not a major substrate. nih.govresearchgate.net

Multidrug Resistance-Associated Proteins (MRPs)

Enterohepatic Recirculation of Androgen Glucuronides

Enterohepatic recirculation is a physiological process where compounds excreted into the bile are reabsorbed from the intestine and returned to the liver via the portal circulation. This process can significantly extend the half-life of a substance in the body. The transport of this compound by MRP2 is a key initiating step in this cycle. researchgate.netfrontiersin.org

The mechanism proceeds as follows:

In the liver, testosterone is conjugated to form this compound.

MRP2, located on the canalicular membrane of hepatocytes, actively transports TG into the bile. nih.govresearchgate.net

The bile containing TG is released into the lumen of the gastrointestinal tract.

Within the gut lumen, β-glucuronidase enzymes produced by intestinal bacteria can hydrolyze (deconjugate) this compound, releasing the active testosterone. nih.govresearchgate.net

The now unconjugated testosterone can be reabsorbed through the intestinal wall back into the systemic circulation, thereby completing the recirculation loop.

Elimination Pathways and Excretion (e.g., Urine, Bile)

This compound, a major water-soluble metabolite of testosterone, is eliminated from the body through two primary pathways: urinary and biliary excretion. nih.govresearchgate.netnih.gov This process is crucial for maintaining hormonal balance and is facilitated by specific transport proteins in the liver, intestine, and kidneys. nih.govresearchgate.netnih.gov

The conversion of testosterone to this compound occurs primarily in the liver through a process called glucuronidation, which is the most common Phase II metabolic reaction. msdmanuals.com This conjugation makes the compound more polar and thus more readily excretable. msdmanuals.com

Urinary Excretion:

A significant portion of testosterone metabolites is eliminated from the body via urine. wikipedia.org It is estimated that approximately 90% of testosterone metabolites are excreted through the urinary pathway. wikipedia.org However, the fraction of endogenous testosterone that is converted to and excreted as urinary this compound can vary considerably among individuals. oup.com Studies have shown this fractional conversion can range from 0.80% to 2.34% in males and from 0.05% to 0.84% in females, indicating that relying solely on urinary this compound as a marker for testosterone production can be unreliable due to this variability. oup.com

In the kidneys, efflux transporters play a role in moving this compound into the urine. nih.gov Research indicates that Multidrug Resistance-Associated Protein 2 (MRP2) is a key transporter for the efflux of this compound in the kidney. nih.govresearchgate.net

Biliary Excretion:

Biliary excretion is another important route for the elimination of this compound. nih.govresearchgate.netnih.gov Studies involving radiolabeled testosterone have demonstrated that a majority of the metabolites found in bile are glucuronides. nih.gov Once secreted into the bile, these conjugates travel to the gastrointestinal lumen. nih.gov In the gut, bacterial enzymes called β-glucuronidases can deconjugate this compound, releasing the active testosterone, which can then be reabsorbed in a process known as enterohepatic recirculation. nih.govresearchgate.netnih.gov This recirculation can extend the half-life of testosterone. nih.gov

In the liver, the transport of this compound into the bile is primarily mediated by MRP2, which is located on the canalicular (apical) membrane of hepatocytes. nih.govnih.govresearchgate.net In contrast, another transporter, Multidrug Resistance-Associated Protein 3 (MRP3), is found on the basolateral membrane and is involved in transporting this compound into the bloodstream for subsequent renal clearance. nih.govnih.govresearchgate.net

Research has detailed the kinetics of these transport proteins, highlighting their different affinities for this compound.

Table 1: Kinetic Parameters of MRP2 and MRP3 for this compound Transport

Transporter Km (μM)
MRP2 479
MRP3 13.7

Km (Michaelis constant) represents the substrate concentration at which the transport rate is half of the maximum. A lower Km value indicates a higher affinity of the transporter for the substrate. Data sourced from Järvinen et al., 2019. helsinki.fi

This data demonstrates that MRP3 has a significantly higher affinity for this compound compared to MRP2. helsinki.finih.gov

Table 2: Summary of Transporter Involvement in this compound Elimination

Organ Primary Efflux Transporter(s) Elimination Pathway
Liver MRP2 (canalicular), MRP3 (basolateral) Bile, Blood (for renal excretion)
Kidney MRP2 Urine
Intestine MRP3 Blood

This table summarizes the main efflux transporters for this compound in different organs based on available research. nih.govresearchgate.net

Physiological and Biological Implications of Testosterone Glucuronidation

Regulation of Intracellular Androgen Homeostasis

The maintenance of stable intracellular androgen concentrations, or homeostasis, is critical for normal physiological function, and the glucuronidation of testosterone (B1683101) is a key mechanism in this process. This regulation is a dynamic interplay between synthesis, inactivation, and transport of androgens.

UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT2B15 and UGT2B17, are central to androgen inactivation within cells. aacrjournals.org By converting potent androgens like testosterone and dihydrotestosterone (B1667394) (DHT) into inactive glucuronides, these enzymes effectively reduce the pool of androgens available to bind to and activate the androgen receptor. researchgate.net This enzymatic activity is itself subject to regulation by androgens, creating a feedback loop that helps maintain hormonal equilibrium. aacrjournals.org

Once formed, testosterone glucuronide and other androgen glucuronides are actively removed from the cell by efflux transporters, primarily the Multidrug Resistance-Associated Proteins 2 (MRP2) and 3 (MRP3). nih.govnih.gov These transporters are differentially expressed in various tissues, such as the liver, intestine, and kidney, and exhibit different affinities for various androgen glucuronides. nih.govresearchgate.net For instance, in the liver, this compound is mainly transported by MRP2, while in the intestine, MRP3 appears to be the primary contributor to its efflux. nih.govresearchgate.net

The following table summarizes the kinetic parameters of MRP2 and MRP3 for the transport of this compound (TG) and other major androgen glucuronides.

Table 1: Kinetic Parameters of MRP2 and MRP3 for Androgen Glucuronide Transport

Transporter Substrate Km (μM)
MRP2 This compound >100
MRP3 This compound 14
MRP2 Androsterone (B159326) Glucuronide >100
MRP3 Androsterone Glucuronide 0.4 - 4
MRP2 Etiocholanolone (B196237) Glucuronide >100
MRP3 Etiocholanolone Glucuronide 0.4 - 4

Data sourced from Järvinen et al. (2020).

Furthermore, the process is not entirely unidirectional. Endogenous β-glucuronidases present in some tissues can reverse the conjugation, converting this compound back into active testosterone. nih.gov This local reactivation can contribute to the maintenance of androgen levels in specific cellular compartments. The gut microbiota also plays a role, as bacterial β-glucuronidases can deconjugate this compound in the gastrointestinal lumen, allowing for reabsorption of the active hormone, a process known as enterohepatic recirculation. nih.gov

Modulation of Androgen Receptor Activation by Glucuronidation

Glucuronidation serves as a critical switch in modulating the activity of the androgen receptor (AR). The conjugation of a glucuronic acid moiety to testosterone sterically hinders the steroid from binding to the AR, thereby abolishing its biological activity. researchgate.net This inactivation is a crucial step in terminating androgen signaling and preventing excessive receptor activation.

The expression of the key glucuronidating enzymes, UGT2B15 and UGT2B17, is inversely correlated with the activation of the full-length androgen receptor. researchgate.net This suggests a homeostatic mechanism where high levels of androgen receptor activity may lead to an upregulation of the enzymes responsible for inactivating androgens, thus dampening the androgenic signal.

Research in prostate cancer cell lines has demonstrated that the regulation of UGT2B15 and UGT2B17 expression is a significant factor in the cellular response to androgens. researchgate.net The manipulation of these enzymes can alter the proliferation rate of androgen-dependent cells, highlighting the importance of glucuronidation in controlling androgen-mediated cellular processes.

This compound as a Reflection of Systemic Testosterone Levels

The concentration of this compound, particularly in urine, is utilized as a biomarker to assess systemic testosterone levels. nih.govresearchgate.net Since a significant portion of testosterone is metabolized via glucuronidation before excretion, the urinary output of this compound can provide an integrated picture of testosterone production over time. nih.gov

However, the direct correlation between serum testosterone and urinary this compound can be confounded by interindividual variability in the expression of UGT enzymes, especially UGT2B17, which is highly polymorphic and can even be completely deleted in some individuals. researchgate.netgenecards.org To account for this variability in enzyme activity, as well as fluctuations in endogenous testosterone production, urinary this compound levels are often normalized to other steroid metabolites, such as androsterone glucuronide (AG) or epitestosterone (B28515) glucuronide. nih.govresearchgate.net

Studies have shown a significant positive correlation between non-SHBG-bound testosterone (a measure of bioavailable testosterone) and urinary this compound in both Swedish and Korean populations, although the absolute levels differ significantly between the two groups due to genetic variations in UGT2B17. oup.com

The following table illustrates the correlation between serum testosterone and urinary this compound from a study on Swedish and Korean men.

Table 2: Correlation between Serum and Urinary Testosterone

Population Correlation between Non-SHBG-bound Testosterone and Urinary Testosterone r-value p-value
Swedish Positive 0.35 < 0.001
Korean Positive 0.39 < 0.001

Data adapted from Jakobsson et al. (2006).

Ontogeny of Glucuronidation Enzymes and its Impact on this compound Levels

The expression and activity of UGT enzymes, particularly UGT2B17, undergo significant changes throughout an individual's life, a process known as ontogeny. These developmental changes have a direct impact on the capacity to glucuronidate testosterone and, consequently, on the levels of this compound.

In early childhood, the expression of UGT2B17 is minimal. nih.gov Its expression begins to increase significantly during puberty and continues to rise into adulthood, with a more pronounced increase observed in males compared to females. nih.gov This age-dependent increase in UGT2B17 expression correlates with a rise in testosterone glucuronidation activity. nih.gov

The table below presents the age-dependent protein abundance of major UGT enzymes in the human liver, illustrating the developmental trajectory of these key enzymes.

Table 3: Age-Dependent Hepatic UGT Protein Abundance (% of Adult Levels)

UGT Isoform Neonatal Abundance Infancy Abundance
UGT1A1 12.2% 43%
UGT1A4 1.8% 16%
UGT1A6 2.9% 15%
UGT1A9 3.0% 24%
UGT2B7 13.0% 41%
UGT2B15 38.6% 60%

Data sourced from Miyagi et al. (2017).

These ontogenic changes in UGT expression are thought to be driven, in part, by hormonal signaling during development. nih.gov The maturation of these enzymatic pathways is a critical factor in the changing landscape of steroid metabolism from infancy to adulthood.

Interplay with Other Steroid Conjugates (e.g., Sulfates)

In addition to glucuronidation, testosterone can also be conjugated with sulfate (B86663), forming testosterone sulfate. Both sulfation and glucuronidation are phase II metabolic pathways that increase the water solubility of steroids, preparing them for excretion. researchgate.netnih.gov These two pathways can be seen as complementary and, to some extent, competing for the same substrate.

The balance between sulfation and glucuronidation of testosterone can vary depending on factors such as age, tissue type, and the expression levels of the respective enzymes (sulfotransferases and UGTs). In newborns and young infants, for instance, urinary testosterone sulfate levels are higher than those of this compound, which is attributed to high sulfokinase activity in fetal and neonatal testes and an immature hepatic glucuronidation capacity.

Studies analyzing urinary steroid profiles have shown that both sulfo- and glucuro-conjugated steroid levels are altered following the administration of exogenous testosterone. nih.gov The relative abundance of testosterone sulfate to this compound can be a useful marker in certain clinical and forensic contexts. nih.gov While glucuronidation is generally the major pathway for testosterone elimination in adults, sulfation remains a significant route of metabolism. oup.com

Factors Modulating Testosterone Glucuronidation

Genetic Polymorphisms and Copy Number Variations

Genetic variations are a primary determinant of the inter-individual differences observed in testosterone (B1683101) glucuronidation rates. These variations range from the complete absence of a gene to subtle changes in the genetic code that can alter enzyme function.

The most significant genetic factor influencing testosterone glucuronidation is a common deletion polymorphism of the UGT2B17 gene. nih.govnih.gov This copy number variation means that individuals can have two (ins/ins), one (ins/del), or zero (del/del) functional copies of the gene. frontiersin.org The frequency of the homozygous deletion (del/del) varies significantly among different ethnic populations, being approximately 9% in Caucasians and as high as 67% in Asians. nih.govresearchgate.net

The absence of the UGT2B17 enzyme has profound metabolic consequences. Individuals with the del/del genotype exhibit a drastically reduced capacity to glucuronidate and excrete testosterone. frontiersin.org Studies have shown that urinary testosterone excretion can be reduced by about 90% in these individuals. nih.gov This impaired excretion leads to significantly lower urinary concentrations of testosterone glucuronide. researchgate.net Consequently, the widely used testosterone to epitestosterone (B28515) (T/E) ratio in urine, a key marker in anti-doping tests, is markedly lower in individuals with the UGT2B17 deletion. nih.govuspharmacist.com In fact, 40% of subjects with the del/del genotype may not reach the suspicious T/E ratio threshold of 4.0 even after receiving a large dose of testosterone. frontiersin.org

While urinary levels are dramatically affected, the impact on circulating serum testosterone is less pronounced but still significant. Individuals with the UGT2B17 deletion have been reported to have approximately 15% higher serum testosterone levels. nih.gov This alteration in androgen homeostasis has been associated with various physiological outcomes, including potential links to bone mineral density, fat mass, insulin (B600854) sensitivity, and the risk of developing prostate cancer. nih.govnih.gov

Table 1: Impact of UGT2B17 Genotype on Testosterone Metabolism

GenotypeNumber of Gene CopiesEffect on UGT2B17 ActivityUrinary this compoundSerum TestosteroneT/E Ratio
ins/ins TwoNormalHighNormalHigher
ins/del OneIntermediateIntermediateNormalIntermediate
del/del ZeroSeverely Reduced/AbsentVery LowHigherLower

While the UGT2B17 deletion is the most impactful genetic variant, polymorphisms in other UGT enzymes also contribute to the variability in testosterone glucuronidation. The UGT2B15 gene, which also encodes an enzyme capable of metabolizing androgens, contains a well-studied single nucleotide polymorphism (SNP), D85Y (rs1902023). wikipedia.org

Research indicates that individuals homozygous for the UGT2B15 D allele (Aspartic acid at position 85) exhibit significantly higher glucuronidation activity towards certain androgens compared to carriers of the Y allele (Tyrosine). nih.gov The UGT2B15 enzyme appears to play a more prominent role in individuals who lack a functional UGT2B17 enzyme. nih.gov In men with the UGT2B17 deletion, an increased expression of UGT2B15 may partially compensate for the lack of UGT2B17 activity. nih.gov However, information regarding the specific impact of the D85Y polymorphism on testosterone itself can be conflicting in in-vitro studies. nih.gov

Other UGT enzymes, such as UGT2B7, show a high capacity to conjugate androgens but genetic polymorphisms within them, like UGT2B7 H268Y, have not been found to be significantly associated with changes in the glucuronidation activity of certain androgen metabolites. nih.gov

Endogenous Modulators

The body's internal environment, including factors like age and sex, can modulate the expression and activity of UGT enzymes, thereby influencing the rate of testosterone glucuronidation.

The capacity for testosterone glucuronidation is not static throughout an individual's lifespan. The expression of the UGT2B17 enzyme exhibits a distinct developmental trajectory. researchgate.net In children under the age of nine, hepatic protein expression of UGT2B17 is very low. nih.govbohrium.com A significant, approximately 10-fold, increase in UGT2B17 abundance occurs from age nine into adulthood. nih.govbohrium.com This dramatic rise in enzyme levels during puberty corresponds with the increase in androgen production.

Significant differences in testosterone glucuronidation exist between males and females, driven by differential expression and activity of UGT enzymes. Adult males have, on average, a 2.6-fold greater abundance of UGT2B17 protein in the liver compared to females. nih.govbohrium.com This leads to a testosterone glucuronidation rate that is approximately 1.7 times higher in male liver microsomes than in female ones. researchgate.net

The expression and activity of UGT2B15 have also been reported to be higher in men than in women. researchgate.net This sex-dependent difference in enzyme activity can result in faster clearance of drugs that are primarily metabolized by UGT2B15 in men. uspharmacist.com The higher expression of these key androgen-metabolizing enzymes in males aligns with the higher circulating levels of testosterone. nih.gov

Exogenous Modulators

In addition to genetic and endogenous factors, various external substances, including common medications and dietary components, can modulate the activity of UGT enzymes and affect testosterone glucuronidation. This modulation typically occurs through the inhibition of enzyme activity.

Several studies have demonstrated that non-steroidal anti-inflammatory drugs (NSAIDs) can inhibit testosterone glucuronidation. nih.govnih.gov Both diclofenac (B195802) and ibuprofen (B1674241) have been shown to inhibit the activity of UGT2B17 and UGT2B15 in vitro. researchgate.net Interestingly, UGT2B15 appears to be more sensitive to inhibition by these NSAIDs, particularly ibuprofen, than UGT2B17. nih.govresearchgate.net

Furthermore, components of common dietary products can also act as inhibitors. nih.gov In vitro studies have shown that extracts from red wine, green tea, and white tea can inhibit the activity of UGT2B17. frontiersin.orgresearchgate.net Specific phenolic compounds are responsible for this effect, including:

Quercetin: Found in red wine and other plants, it is a potent inhibitor. frontiersin.org

Epigallocatechin gallate (EGCG): A major catechin (B1668976) in green tea, it acts as a competitive inhibitor of UGT2B17. frontiersin.org

Other flavonoids and catechins: Compounds like caffeic acid and gallic acid also demonstrate inhibitory effects, though typically to a lesser extent. frontiersin.org

The inhibition of these key enzymes by exogenous substances can reduce the rate of testosterone glucuronidation, potentially altering the balance of androgens in the body. nih.gov

Table 2: Exogenous Inhibitors of Testosterone Glucuronidation

ClassSubstanceTarget Enzyme(s)Effect
NSAIDs DiclofenacUGT2B17, UGT2B15Inhibition
IbuprofenUGT2B17, UGT2B15Inhibition
Dietary Polyphenols Quercetin (from red wine)UGT2B17Inhibition
Epigallocatechin gallate (EGCG) (from green tea)UGT2B17Inhibition
Caffeic acid (from red wine)UGT2B17Inhibition
Gallic acid (from red wine)UGT2B17Inhibition

Dietary Component Effects on UGT Activity (e.g., Polyphenols)

A growing body of in vitro research has demonstrated that various dietary components, particularly polyphenols found in common foodstuffs, can inhibit the UGT enzymes responsible for testosterone glucuronidation. frontiersin.orgresearchgate.net The primary enzymes involved in this process are UGT2B17, UGT2B15, and UGT2B7. frontiersin.org Inhibition of these enzymes can decrease the rate of testosterone conjugation and subsequent excretion. researchgate.net

Studies using human UGT2B17 supersomes have shown that extracts from green and white teas can inhibit testosterone glucuronidation. frontiersin.org Green and white tea preparations were found to inhibit the reaction by approximately 20%, with a white tea powder showing an inhibition of 30%. frontiersin.org Analysis of these teas identified key polyphenolic constituents such as epicatechin (EC) and epigallocatechin gallate (EGCG) as contributors to this inhibitory effect. frontiersin.orgresearchgate.net

Red wine and its phenolic constituents have also been identified as potent inhibitors. frontiersin.org In one study, red wine inhibited testosterone glucuronidation by up to 70% in vitro, an effect largely independent of its alcohol content. frontiersin.org Specific phenolic components of red wine were tested, revealing that quercetin, caffeic acid, and gallic acid inhibited UGT2B17-mediated testosterone glucuronidation by 72%, 22%, and 9%, respectively. frontiersin.org Other flavonoids, including kaempferol, rutin, flavone, naringenin, and hesperetin, have also been shown to inhibit the glucuronidation of steroid hormones. frontiersin.orgresearchgate.net

Table 1: Inhibitory Effects of Dietary Polyphenols on UGT2B17-Mediated Testosterone Glucuronidation

Summary of in vitro research findings on the inhibition of the UGT2B17 enzyme by various dietary components and their constituent polyphenols.

Dietary SourceSpecific CompoundObserved InhibitionReference
Red WineN/A (Whole Extract)Up to 70% frontiersin.org
Red Wine ConstituentQuercetin72% frontiersin.org
Red Wine ConstituentCaffeic acid22% frontiersin.org
Red Wine ConstituentGallic acid9% frontiersin.org
White TeaN/A (Powdered Extract)30% frontiersin.org
Green & White TeaN/A (Preparations)~20% frontiersin.org
Tea ConstituentEpigallocatechin gallate (EGCG)Contributes to inhibition frontiersin.org
Tea ConstituentEpicatechin (EC)Contributes to inhibition frontiersin.org

Drug-Drug Interactions Affecting Glucuronidation Pathways

The UGT glucuronidation pathway is a common route for the metabolism of many pharmaceutical drugs. researchgate.netrsc.org Consequently, there is a potential for drug-drug interactions, where one drug can affect the metabolism of another. Certain medications can act as inhibitors of the UGT enzymes responsible for testosterone glucuronidation, leading to altered steroid clearance. frontiersin.orgresearchgate.net

Notably, some common non-steroidal anti-inflammatory drugs (NSAIDs) have been shown to be competitive inhibitors of testosterone glucuronidation. researchgate.net In vitro studies using human microsomes and recombinant UGT enzymes have demonstrated that diclofenac and ibuprofen inhibit testosterone glucuronidation, with a more pronounced effect on the UGT2B15 and UGT2B17 isozymes. frontiersin.orgresearchgate.net

The inhibitory potential of these drugs is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit 50% of the enzyme's activity. For diclofenac, the IC50 values for the inhibition of testosterone glucuronidation by UGT2B15 and UGT2B17 were 25 µM and 65 µM, respectively. frontiersin.orgresearchgate.net Ibuprofen was found to be a less potent inhibitor, with corresponding IC50 values of 121 µM for UGT2B15 and 1340 µM for UGT2B17. frontiersin.orgresearchgate.net Such interactions highlight the importance of considering the broader metabolic effects of medications, as inhibition of UGT pathways can lead to higher circulating levels of endogenous compounds like testosterone and affect the clearance of other drugs metabolized by the same enzymes. nih.govnih.gov

Table 2: Inhibition of Testosterone Glucuronidation by Common NSAIDs

IC50 values for the inhibition of UGT2B15 and UGT2B17 enzymes by diclofenac and ibuprofen, based on in vitro experiments with a testosterone concentration of 10 µM.

DrugUGT IsozymeIC50 Value (µM)Reference
DiclofenacUGT2B1525 frontiersin.orgresearchgate.net
UGT2B1765 frontiersin.orgresearchgate.net
IbuprofenUGT2B15121 frontiersin.orgresearchgate.net
UGT2B171340 frontiersin.orgresearchgate.net

Advanced Analytical Methodologies for Testosterone Glucuronide Research

Chromatographic Techniques

Chromatographic methods are the gold standard for steroid analysis, providing separation of analytes from complex matrices and unambiguous identification, often through mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the direct quantification of testosterone (B1683101) glucuronide and other steroid conjugates in biological fluids like urine and serum. researchgate.netnih.govnih.gov This approach offers high sensitivity and specificity, allowing for the direct measurement of the intact glucuronide conjugate without the need for enzymatic hydrolysis, a step required by older methods that could lead to underestimation of some conjugates. acs.org

LC-MS/MS methods have been developed for the simultaneous quantification of multiple steroid hormone glucuronides. nih.gov A validated method for 15 different urinary steroid glucuronides, including testosterone glucuronide, demonstrated good linearity (R² ≥ 0.99) and recovery ranging from 89.6% to 113.8%. nih.gov Sample preparation typically involves protein precipitation followed by solid-phase extraction to clean up the sample before analysis. nih.gov The use of deuterated internal standards is common to correct for analyte loss during sample preparation and to compensate for matrix-specific ion suppression during analysis. researchgate.net This robust methodology is sensitive enough to quantify low concentrations, making it suitable for in vivo studies of steroid metabolism and for monitoring endocrine dysfunctions. researchgate.net

Table 1: Performance Characteristics of an LC-MS/MS Method for Steroid Glucuronide Quantification

Parameter Finding Citation
Linearity (R²) ≥0.99 for 15 steroid glucuronides nih.gov
Recovery 89.6% to 113.8% nih.gov
Precision (Intra-day & Inter-day) Below 15% for all quality controls nih.gov
Limit of Quantification (LOQ) Ranged from 1.9 nmol/L to 21.4 nmol/L depending on the specific glucuronide nih.gov

Ultra-Performance Liquid Chromatography-Ion Mobility-Mass Spectrometry (UPLC-IM/MS)

Ultra-Performance Liquid Chromatography-Ion Mobility-Mass Spectrometry (UPLC-IM/MS) adds another dimension of separation to traditional LC-MS analysis. rsc.orgresearchgate.net This technique separates ions in the gas phase based on their size, shape, and charge, which is characterized by their collision cross-section (CCS). researchgate.netnih.gov This additional separation is particularly valuable for distinguishing between steroid isomers, such as this compound and its epimer, epitestosterone (B28515) glucuronide, which can be challenging to separate by chromatography alone. rsc.orgresearchgate.net

Table 2: UPLC-IM-MS/MS Performance for this compound (TG) and Epithis compound (ETG) Analysis in Urine

Parameter This compound (TG) Epithis compound (ETG) Citation
Detection Limit in Urine 0.7 ng/mL 7.4 ng/mL rsc.orgresearchgate.net
Linear Dynamic Range in Urine 0.7–108 ng/mL 7.4–147 ng/mL rsc.orgresearchgate.net
Repeatability (%RSD) in Urine Extracts 0.64% 2.31% rsc.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) has been a cornerstone of steroid analysis for decades. nih.govnih.gov However, due to the low volatility of steroid glucuronides, GC-MS cannot be used for their direct analysis. nih.gov Instead, the analysis requires a multi-step sample preparation process that includes enzymatic hydrolysis to cleave the glucuronic acid moiety, followed by a derivatization step to increase the volatility and thermal stability of the resulting free steroid. nih.govnih.gov

This indirect approach is a limitation, as the efficiency of the hydrolysis step can vary, potentially affecting the accuracy of quantification. acs.org Despite this, GC-MS provides excellent chromatographic separation and detailed mass spectra that are highly useful for creating comprehensive steroid profiles. nih.gov High-temperature capillary columns are often required to elute the high-molecular-weight steroid derivatives in a reasonable time. restek.com The method can achieve low detection limits, with selected-ion monitoring (SIM) responses for some derivatized androgen glucuronides being linear in the 20 to 3000 ng/mL range and detection limits as low as 15 pg. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), typically coupled with ultraviolet (UV) detection, is another established technique for steroid analysis. oup.com Similar to GC-MS, HPLC methods for this compound often involve an initial hydrolysis step to measure the released testosterone, as the intact conjugate may not be easily analyzed with standard UV detection. oup.com

A validated isocratic HPLC method for determining testosterone and epitestosterone in human urine utilized a Hypersil C18 column with a water-acetonitrile mobile phase and UV detection at 245 nm. oup.com The sample preparation involved enzymatic hydrolysis with β-glucuronidase followed by either liquid-liquid extraction or solid-phase extraction. oup.com While effective, HPLC-UV methods are generally less sensitive and specific than mass spectrometry-based techniques. researchgate.net Nevertheless, they can be robust and suitable for applications where very low detection limits are not required.

Table 3: Quantitation Limits for Testosterone (T) and Epitestosterone (ET) in Urine using HPLC-UV after Hydrolysis

Analyte Quantitation Limit (Solvent Extraction) Quantitation Limit (Solid-Phase Extraction) Citation
Testosterone 8.6 ng/mL 7.3 ng/mL oup.com
Epitestosterone 5.4 ng/mL 5.7 ng/mL oup.com

Immunoassay-Based Methods

Immunoassays offer a high-throughput and cost-effective alternative to chromatographic methods for the quantification of this compound.

Enzyme Immunoassays (EIA) and Enzyme-Linked Immunosorbent Assays (ELISA)

Enzyme Immunoassays (EIA) and Enzyme-Linked Immunosorbent Assays (ELISA) for this compound operate on the principle of competitive binding. oxfordbiomed.com In these assays, this compound present in a sample competes with a fixed amount of labeled this compound (the tracer) for a limited number of binding sites on a specific antibody, which is typically coated onto a microplate. oxfordbiomed.comcaymanchem.com The amount of tracer that binds to the antibody is inversely proportional to the concentration of this compound in the sample. oxfordbiomed.com After an incubation period, the unbound components are washed away, and a substrate is added that reacts with the enzyme-labeled tracer to produce a measurable color change. oxfordbiomed.com

These kits can be highly sensitive, with some having a lower limit of detection around 8.9 pg/mL and an assay range of approximately 4.9 to 3,000 pg/mL. caymanchem.com A major consideration and potential drawback of immunoassays is antibody cross-reactivity. nih.gov The antibody may bind to other structurally related steroids, which can lead to an overestimation of the target analyte's concentration. researchgate.netcaymanchem.com For example, one commercially available kit reports significant cross-reactivity with testosterone (30.8%), progesterone (B1679170) (9.9%), and androstenedione (B190577) (9.5%). caymanchem.com Despite this, a direct ELISA method has been developed that shows a good correlation with results obtained after hydrolysis and solvent extraction (R² = 0.97), indicating its validity for measuring total urinary testosterone (conjugated and non-conjugated). nih.gov

Table 4: Cross-Reactivity Profile of a Commercial this compound ELISA Kit

Compound Cross-Reactivity (%) Citation
Testosterone 30.8% caymanchem.com
Progesterone 9.9% caymanchem.com
Androstenedione 9.5% caymanchem.com
epi-Testosterone 2.2% caymanchem.com
Nandrolone 1.9% caymanchem.com
Corticosterone 1.2% caymanchem.com
11-keto Testosterone 0.8% caymanchem.com
Aldosterone 0.5% caymanchem.com
Cortisol 0.1% caymanchem.com
epi-Testosterone Glucuronide 0.07% caymanchem.com
Androsterone (B159326) 0.02% caymanchem.com

Table of Mentioned Compounds

Compound Name
11-keto Testosterone
11-ketoandrosterone
11-ketoetiocholanolone
11β-hydroxyandrosterone
11β-hydroxyetiocholanolone
17β-estradiol 17-glucuronide
17β-estradiol 3-glucuronide
19-nortestosterone
Acetonitrile
Aldosterone
Androstenedione
Androsterone
Androsterone glucuronide
Corticosterone
Cortisol
Cortisol 21-glucuronide
Dehydroepiandrosterone (DHEA)
Dehydroepiandrosterone glucuronide
Dihydrotestosterone (B1667394) (DHT)
Dihydrothis compound
Epiandrosterone glucuronide
Epitestosterone
Epithis compound
Estradiol
Estriol (B74026) 16-glucuronide
Estrone
Estrone glucuronide
Etiocholanolone (B196237)
Etiocholanolone glucuronide
Nandrolone
Pregnanediol glucuronide
Pregnenolone glucuronide
Progesterone
Stanozolol
Testosterone
Testosterone cypionate
This compound
Tetrahydro-11-deoxycorticosterone 3-glucuronide

Sample Preparation Techniques for Conjugated Steroids

Effective sample preparation is paramount for the accurate analysis of this compound, as it exists in complex biological matrices like urine and plasma. The goal is to isolate the analyte, remove interfering substances, and concentrate it to a level suitable for detection.

Historically, the analysis of steroid glucuronides has relied on a hydrolysis step to cleave the glucuronic acid moiety, allowing for the detection of the parent steroid, testosterone. This is typically achieved using β-glucuronidase enzymes. covachem.com The efficiency of this enzymatic hydrolysis can be influenced by several factors, including the source of the enzyme, pH, temperature, and incubation time. nih.govsigmaaldrich.com

Different sources of β-glucuronidase exhibit varying affinities and efficiencies for steroid substrates. Enzymes derived from Helix pomatia, Patella vulgata (limpet), and Escherichia coli are commonly used. sigmaaldrich.com For instance, the enzyme from Ampullaria has shown a higher affinity for 17-hydroxycorticosteroid glucuronide compared to the enzyme from Helix pomatia. nih.gov Research has shown that for complete hydrolysis of certain glucuronides, specific enzyme concentrations and conditions are necessary. For example, using solid β-glucuronidase from Helix pomatia at ≥30 units/μL of urine was found to result in complete hydrolysis. nih.gov It is crucial to optimize these conditions empirically for this compound to ensure complete cleavage without degradation of the target analyte. However, a significant drawback of this indirect method is that it does not provide information on the intact conjugate and can be susceptible to incomplete hydrolysis, leading to underestimation. acs.org

Enzyme SourceCommon Application/FindingReference
Helix pomatia Commonly used for steroid glucuronides; requires optimization for complete hydrolysis. nih.gov
Escherichia coli Shown to be effective for androsterone and estriol conjugates; high hydrolytic activity.
Patella vulgata Reported to be effective in hydrolyzing opioid-glucuronides; efficiency varies by substrate. sigmaaldrich.com
Ampullaria Demonstrated higher affinity for 17-hydroxycorticosteroid glucuronide compared to Helix pomatia enzyme. nih.gov

Solid-phase extraction (SPE) is a widely used technique for the cleanup and pre-concentration of this compound from biological samples. austinpublishinggroup.com This method utilizes a solid sorbent material, packed into a cartridge, to selectively retain the analyte while interfering compounds are washed away. austinpublishinggroup.com The selection of the sorbent is critical and is based on the physicochemical properties of this compound. Common sorbents include chemically bonded silica (B1680970) like C18, which retains compounds based on hydrophobic interactions. austinpublishinggroup.com

More advanced SPE sorbents, such as molecularly imprinted polymers (MIPs), have been developed for highly selective extraction. MISPE sorbents are created with a template molecule—in this case, the glucuronate fragment—to form specific recognition sites. This allows for the selective isolation of this compound from its parent drug and other matrix components in urine. rsc.orgrsc.org One study compared two different MIPs for this compound extraction, finding that a neutral 1,3-diarylurea-based polymer provided higher precision and an enhanced enrichment factor compared to a cationic imidazolium-based polymer. rsc.orgrsc.org

SPE SorbentPrinciple of SeparationApplication for this compoundReference
C18 (Reversed-Phase) Hydrophobic interactions.General cleanup and concentration of steroids and their metabolites. austinpublishinggroup.com
Oasis HLB Hydrophilic-Lipophilic Balanced polymer.Used for the quantification of various steroids in urine samples. austinpublishinggroup.com
Molecularly Imprinted Polymers (MIPs) Specific molecular recognition sites tailored for the glucuronate moiety.Highly selective extraction of intact this compound from urine, separating it from free testosterone. rsc.orgrsc.org

To overcome the limitations of hydrolysis-based methods, techniques for the direct detection of intact this compound have been developed. These approaches, primarily based on liquid chromatography-mass spectrometry (LC-MS), provide more accurate quantification and preserve the structural integrity of the conjugate. acs.orgnih.gov

LC-tandem mass spectrometry (LC-MS/MS) allows for the direct quantification of this compound in biological fluids like urine with minimal sample preparation, sometimes requiring only filtration or a simple liquid-liquid extraction. nih.gov This method avoids the time-consuming hydrolysis and derivatization steps common in gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov Furthermore, the development of ultra-performance liquid chromatography (UPLC) coupled with ion mobility spectrometry-mass spectrometry (IM-MS) has enhanced the analysis of intact steroid glucuronides. researchgate.netrsc.orgnih.gov This powerful combination allows for the separation of isomers, such as this compound and its epimer, epithis compound, based on differences in their size, shape, and charge (collision cross-sections), which is often not possible with chromatography alone. researchgate.netrsc.orgnih.gov These direct detection methods offer improved specificity and have achieved low limits of detection, for instance, 0.7 ng/mL for this compound in urine using UPLC-IM-MS/MS. rsc.orgnih.gov

Characterization Techniques for Synthetic and Isolated Glucuronides (e.g., NMR, High-Resolution MS)

The unambiguous identification and structural confirmation of both synthetically derived and biologically isolated this compound rely on powerful characterization techniques. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable tools in this regard.

HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of this compound. Tandem mass spectrometry (MS/MS) experiments further elucidate the structure by generating characteristic fragmentation patterns. The collision-induced dissociation of steroid glucuronides often results in the neutral loss of the glucuronic acid moiety (176 Da), providing a signature for this class of compounds. acs.org The study of these fragmentation pathways is essential for developing specific and sensitive detection methods for direct analysis. acs.orgnih.gov

Ion mobility spectrometry (IMS) coupled with MS provides an additional dimension of characterization by measuring the collision cross-section of the ion, which is related to its size and shape. This has proven effective in differentiating between closely related isomers like this compound and epithis compound. researchgate.netnih.gov While not explicitly detailed for this compound in the provided context, NMR spectroscopy remains the gold standard for the complete structural elucidation of newly synthesized steroid glucuronides, confirming the position of the glucuronic acid linkage and the stereochemistry of the molecule.

Applications of Testosterone Glucuronide in Biomarker Research

Testosterone (B1683101) Glucuronide as a Biomarker for UGT2B17 Activity and Ontogeny

Testosterone glucuronide (TG) serves as a critical biomarker for the activity of UDP-glucuronosyltransferase 2B17 (UGT2B17), an enzyme primarily responsible for the glucuronidation of testosterone. nih.gov UGT2B17 expression is highly variable among individuals, influenced by factors such as age, sex, and genetic variations like copy number variations (CNVs). nih.govchildrensmercy.orgnih.gov This high interindividual variability makes a phenotypic biomarker essential for predicting the glucuronidation capacity of UGT2B17 substrates. childrensmercy.orgresearchgate.net

The ontogeny, or the developmental trajectory, of UGT2B17 is unique, showing a significant increase in hepatic protein expression from the pre-pubertal period to adulthood. nih.govchildrensmercy.orgresearchgate.net Consequently, urinary concentrations of this compound also increase with age. nih.gov Studies in pediatric subjects have shown that TG concentrations are often below the limit of quantitation in younger children and rise significantly in older age groups, mirroring the developmental expression of UGT2B17. nih.gov While urinary TG is strongly associated with UGT2B17 activity, its use as a standalone biomarker can be confounded by variations in endogenous testosterone production. nih.gov

Evaluation of Ratios Involving this compound (e.g., TG/AG)

To overcome the limitations of using this compound alone, researchers have proposed and evaluated the use of metabolic ratios. The ratio of this compound to androsterone (B159326) glucuronide (TG/AG) has emerged as a promising urinary biomarker for UGT2B17 activity. nih.govchildrensmercy.orgresearchgate.net Androsterone is an inactive androgen, and its glucuronidated form, androsterone glucuronide (AG), is abundant in urine. nih.gov The formation of AG is primarily mediated by UGT2B7, an enzyme with less variability and a more stable ontogeny during puberty compared to UGT2B17. nih.gov

By normalizing TG concentrations to AG, the TG/AG ratio can control for the interindividual differences in endogenous testosterone synthesis. nih.gov Research has demonstrated that the urinary TG/AG ratio is significantly associated with age, sex, and UGT2B17 copy number variation, consistent with the known developmental pattern of UGT2B17 expression. nih.govchildrensmercy.orgresearchgate.net This makes the TG/AG ratio a more robust and reliable indicator of UGT2B17 phenotype. researchgate.net

Below is an interactive table summarizing the rationale for using the TG/AG ratio:

ComponentRationale for Inclusion in RatioKey Mediating EnzymeVariability
This compound (TG) Direct product of UGT2B17 activity on testosterone.UGT2B17High
Androsterone Glucuronide (AG) Normalizer for endogenous testosterone production.Primarily UGT2B7Low

Research into Altered Glucuronidation Profiles in Specific Contexts

The study of altered glucuronidation profiles, including changes in this compound levels, provides insights into various pathological conditions. A notable area of research is in prostate cancer. nih.govoncotarget.com In androgen-dependent prostate cancer cells, the process of glucuronidation is a mechanism for androgen inactivation and elimination. nih.gov

Research has shown that the enzyme UDP-glucose dehydrogenase (UGDH), which produces an essential precursor for glucuronidation, is stimulated by androgens and its activity is linked to the secretion of androgen-glucuronides. nih.gov In castration-resistant prostate cancer, alterations in the glucuronidation pathway have been observed. nih.govoncotarget.com Studies on patient-derived xenograft models have revealed changes in UGDH and other enzymes involved in glucuronidation, suggesting a shift in the metabolic profile of androgens in advanced prostate cancer. oncotarget.com This altered glucuronidation can impact the levels of this compound and other androgen metabolites, signifying a potential role for these profiles in understanding the progression to castration resistance. nih.gov

Investigative Research on Exogenous Androgen Metabolism

This compound is a key analyte in the investigation of exogenous androgen metabolism, particularly in the context of anti-doping research.

Various analytical methodologies are employed to detect the metabolites of exogenously administered testosterone. These methods are crucial for identifying the abuse of anabolic steroids. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are powerful techniques used for the analysis of steroid profiles in biological samples. nih.govresearchgate.net

The detection of testosterone misuse often relies on monitoring the urinary concentrations of testosterone and its metabolites, including this compound. wada-ama.org Advanced techniques such as ultra-performance liquid chromatography-ion mobility-mass spectrometry (UPLC-IM-MS) have been investigated for the simultaneous determination of this compound and its epimer, epitestosterone (B28515) glucuronide, in urine. researchgate.net These methods enhance the sensitivity and specificity of detection, allowing for the identification of even low concentrations of these metabolites. researchgate.net Furthermore, monitoring different conjugated fractions, such as glucuronides and sulfates, can extend the detection window for certain anabolic steroids. hpst.cz

The metabolism of testosterone can follow several pathways. Testosterone can undergo direct glucuronidation at its 17β-hydroxy group to form this compound. nih.gov This reaction is a phase II metabolic process. researchgate.net Alternatively, testosterone can first be converted into other active or inactive androgens through phase I metabolic reactions, which are then subsequently glucuronidated. nih.govnih.gov For instance, testosterone can be metabolized to androsterone and etiocholanolone (B196237), which are then conjugated to form androsterone glucuronide and etiocholanolone glucuronide, respectively. nih.gov

The glucuronidation of these C19 steroids is primarily catalyzed by enzymes of the UGT2B subfamily, including UGT2B7, UGT2B15, and UGT2B17. nih.gov The transport of these glucuronide metabolites out of the cells is mediated by efflux transporters such as MRP2 and MRP3. nih.govresearchgate.net Understanding these different metabolic routes is essential for interpreting steroid profiles and identifying the administration of exogenous testosterone.

The analysis of glucuronide conjugates, including this compound, is not limited to urine samples. Dried blood spots (DBS) have emerged as a valuable alternative sample matrix for monitoring steroid profiles. nih.govoup.comresearchgate.net DBS sampling is minimally invasive, and the samples are stable and easy to transport and store. researchgate.netnih.govresearchgate.net

Research has shown that this compound can be reliably measured in dried blood spots. nih.govoup.com Following oral administration of testosterone undecanoate, levels of this compound, androsterone glucuronide, and etiocholanolone glucuronide increase significantly in both plasma and DBS, with a good correlation between the two matrices. nih.govoup.com The measurement of these glucuronide conjugates in DBS provides a sensitive and specific method for detecting testosterone abuse and is a practical alternative to traditional blood or urine sampling in various research and clinical settings. nih.govnih.gov

Emerging Research Directions and Future Perspectives

Recent scientific inquiry into testosterone (B1683101) glucuronide has expanded beyond its traditional role as a simple metabolic waste product. Researchers are now exploring its complex involvement in androgen homeostasis, its disposition in various tissues, and its interaction with the gut microbiome. These emerging areas of study are poised to redefine our understanding of androgen biology and its clinical implications.

Q & A

Q. What enzymatic pathways are critical for testosterone glucuronide synthesis, and how can their activity be quantified experimentally?

this compound synthesis primarily involves UDP-glucuronosyltransferases (UGTs), such as UGT2B7, UGT2B15, and UGT2B28, which catalyze the glucuronidation of testosterone. To quantify enzyme activity, in vitro assays using human liver microsomes or recombinant UGT isoforms are employed. Key parameters include measuring kinetic constants (Km, Vmax) via HPLC or LC-MS/MS to detect glucuronide formation . Competitive inhibition studies with substrates like estradiol or etiocholanolone can further elucidate isoform specificity .

Q. What standardized protocols are recommended for measuring urinary this compound in clinical studies?

Urinary this compound is quantified using LC-MS/MS with deuterated internal standards (e.g., testosterone-D3 glucuronide) to ensure precision. Sample preparation involves enzymatic hydrolysis (β-glucuronidase, 60–70°C, pH 8.0 Tris-HCl buffer) to liberate free testosterone, followed by solid-phase extraction. Chromatographic separation is achieved using C18 columns (e.g., Chromolith) with mobile phases of methanol/water and detection at 220 nm. Calibration curves must account for matrix effects, and recovery rates should exceed 85% .

Q. How does this compound serve as a biomarker for androgen excess in polycystic ovary syndrome (PCOS)?

this compound is a stable urinary marker reflecting systemic androgen activity, independent of circadian fluctuations in plasma testosterone. Elevated levels (>86% specificity in PCOS cohorts) correlate with hirsutism and ovarian dysfunction. Researchers should pair its measurement with 11α-hydroxyprogesterone to improve diagnostic accuracy. LC-MS/MS protocols with normalization to creatinine are recommended to mitigate inter-individual variability .

Advanced Research Questions

Q. How can machine learning models improve the predictive power of this compound as a sex-specific biomarker in metabolomics?

Supervised clustering using SHAP (SHapley Additive exPlanations) values identifies this compound as the top feature driving sex classification in metabolomic datasets. For example, hierarchical clustering of SHAP values from LC-MS/MS data reveals male samples cluster with positive SHAP values for this compound, while female samples show negative values. Models should integrate feature importance rankings (e.g., p-anisic acid as a co-predictor) and validate using confusion matrices to address false positives/negatives (e.g., missing this compound in misclassified males) .

Q. What experimental designs resolve contradictions in free testosterone and this compound levels in obesity-related hypogonadism?

Discordant data arise from variability in SHBG levels and 5α-reductase activity. To address this, use stratified cohorts (e.g., BMI >40 vs. <26) and measure:

  • Plasma : Total testosterone, SHBG (via immunoassay), and calculated free testosterone (Vermeulen formula).
  • Urine : Androsterone glucuronide (AG) and etiocholanolone glucuronide ratios to assess 5α/5β-reductase activity.
  • Pulsatility studies : LH pulse amplitude/frequency via frequent sampling (every 10 mins for 6–8 hours) to evaluate hypothalamic-pituitary regulation. Severe obesity (BMI >40) correlates with suppressed LH pulses and AG/etiocholanolone glucuronide ratios, indicating central hypogonadism .

Q. How do MRP2 and MRP3 transporters influence this compound pharmacokinetics, and how can their activity be modulated in hepatic models?

MRP2 (ABCC2) and MRP3 (ABCC3) mediate hepatobiliary excretion of this compound. In vitro studies using transfected HEK293 cells or sandwich-cultured human hepatocytes can quantify transport kinetics (e.g., IC50 for inhibitors like MK571). Physiological relevance is confirmed via bile duct cannulation in rodents, showing MRP2 knockout models accumulate hepatic glucuronides. Co-administration with UGT inducers (e.g., rifampicin) increases glucuronide efflux, while MRP3 inhibition redirects metabolites to systemic circulation .

Q. What isotopic labeling strategies trace metabolic flux from testosterone to dihydrothis compound in vivo?

Stable isotope tracers (e.g., [³H]-testosterone and [¹⁴C]-DHT) administered via IV infusion allow kinetic analysis of hepatic conjugation. Arterial-hepatic vein sampling in catheterized subjects reveals splanchnic conversion of testosterone to DHT glucuronide without systemic DHT release. The ³H:¹⁴C ratio in DHT glucuronide (>5:1) confirms preferential hepatic conjugation over peripheral metabolism. GC-MS with selected ion monitoring (SIM) quantifies isotopic enrichment, while pulse-chase experiments track metabolite turnover .

Methodological Notes

  • Contaminant Interference : Co-eluting glucuronides (e.g., epithis compound) require chromatographic resolution using gradient elution (e.g., 0.1% formic acid in acetonitrile/water) to avoid false-positive doping results .
  • Data Normalization : Urinary metabolite levels must be normalized to creatinine or specific gravity, particularly in obesity studies with variable urinary dilution .
  • Ethical Compliance : Doping-related research should adhere to WADA guidelines, including confirmatory testing with gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) to distinguish endogenous vs. synthetic testosterone .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.